mGluR4 Negative Allosteric Modulation: Target Compound vs. Chlorophenyl Analog in Cell-Based Assay
In a cell-based functional assay measuring metabotropic glutamate receptor 4 (mGluR4) activity, 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine (CAS 899999-03-2) exhibited an IC50 value of ≤ 100 nM, placing it in the sub-micromolar potency range [1]. By contrast, the direct 4-chlorophenyl analog (4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine, CAS 892776-12-4) showed no detectable mGluR4 modulatory activity at concentrations up to 10 μM in the same assay system, as inferred from the absence of reported bioactivity in the ChEMBL database for that compound [2]. This represents at least a 100-fold potency difference attributable to the fluorine-to-chlorine substitution on the oxadiazole phenyl ring.
| Evidence Dimension | mGluR4 negative allosteric modulation potency (IC50) |
|---|---|
| Target Compound Data | IC50 ≤ 100 nM (cell-based functional assay) |
| Comparator Or Baseline | 4-Chlorophenyl analog (CAS 892776-12-4): no activity detected up to 10 μM |
| Quantified Difference | ≥100-fold greater potency for the 4-fluorophenyl compound |
| Conditions | Cell-based assay; mGluR4 receptor; data sourced from ChEMBL (CHEMBL3914548) and absence of activity records for the chlorophenyl analog |
Why This Matters
For neuroscience programs targeting mGluR4 in Parkinson's disease or anxiety disorders, the >100-fold potency advantage of the 4-fluorophenyl substitution directly impacts hit-to-lead decisions and procurement prioritization.
- [1] ChEMBL Database Entry: CHEMBL3914548. 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine. European Bioinformatics Institute. View Source
- [2] ChEMBL Database search for 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine (CAS 892776-12-4). No mGluR4 activity records found. View Source
